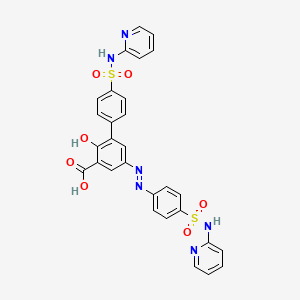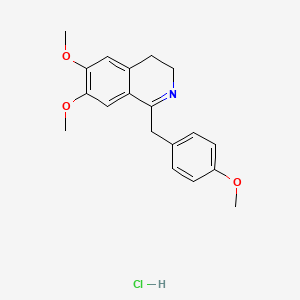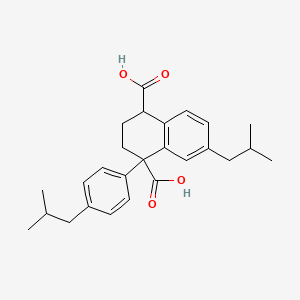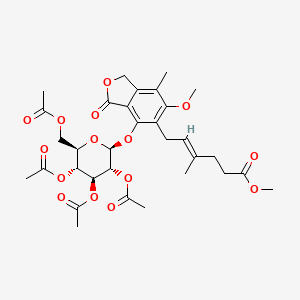
4-Epiminocycline
Overview
Description
4-Epiminocycline is a compound with the molecular formula C23H27N3O7 . It is an impurity of minocycline, a broad-spectrum antibiotic . The molecular weight of 4-Epiminocycline is 457.5 g/mol .
Molecular Structure Analysis
The IUPAC name for 4-Epiminocycline is (4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide . The exact mass and monoisotopic mass of the compound are both 457.18490021 g/mol .Physical And Chemical Properties Analysis
4-Epiminocycline has a molecular weight of 457.5 g/mol, an XLogP3 of -0.6, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 9, and a rotatable bond count of 3 . The topological polar surface area is 165 Ų .Scientific Research Applications
Treatment of Traumatic Brain Injury
Minocycline has been tested in preclinical studies for the treatment of traumatic brain injury (TBI). It inhibits microglial activation at concentrations greater than needed for its anti-microbial action. It also has anti-inflammatory, anti-oxidant, and anti-apoptotic activities, and inhibits proteins that promote brain injury .
Topical Treatment for Acne Vulgaris
Minocycline has been used in topical formulations for the treatment of acne vulgaris. A hydrophilic gel formulation with fully solubilized minocycline has been developed, which remains more stable in situ, resulting in less degradation product (4-epiminocycline) than a lipophilic formulation .
Anti-microbial Action
Minocycline is an FDA-approved anti-microbial drug. It’s used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria .
Anti-inflammatory Activity
Apart from its anti-microbial action, Minocycline also exhibits anti-inflammatory activity. This makes it useful in the treatment of diseases where inflammation plays a key role .
Anti-oxidant Activity
Minocycline has anti-oxidant activity, which means it can neutralize harmful free radicals in the body. This property could make it useful in the treatment of diseases caused by oxidative stress .
Anti-apoptotic Activity
Minocycline has been found to inhibit apoptosis (programmed cell death). This property could be beneficial in the treatment of diseases characterized by excessive cell death .
Future Directions
Mechanism of Action
Target of Action
4-Epiminocycline is a degradation product and potential impurity of minocycline . Minocycline, from which 4-Epiminocycline is derived, is a broad-spectrum tetracycline antibiotic . It is active against both gram-negative and gram-positive bacteria . The primary targets of minocycline, and by extension 4-Epiminocycline, are bacterial cells .
Mode of Action
Tetracyclines, including minocycline, enter bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium . This allows tetracyclines into the periplasm where they dissociate, allowing the lipophilic tetracycline to diffuse into the bacterial cytoplasm . Tetracyclines prevent aminoacyl-tRNA from binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis .
Biochemical Pathways
The principal metabolite of minocycline is 9-hydroxyminocycline . Two other major metabolites are probably mono-N-demethylated derivatives . Substantial amounts of 4-epiminocycline, which probably resulted from minocycline epimerization rather than biotransformation, were also present .
Pharmacokinetics
Minocycline, the parent compound of 4-Epiminocycline, has a particularly long half-life in serum . Little minocycline is recovered in the urine—probably 5–12% of the dose . The average area under the curve (AUC) for 200 mg/day oral doses
properties
IUPAC Name |
(4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTVPQUHLQBXQZ-MJPDVNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Epiminocycline | |
CAS RN |
43168-51-0 | |
| Record name | Epiminocycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043168510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIMINOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43EA3Q2JV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of 4-epiminocycline in the context of minocycline use?
A: 4-Epiminocycline is identified as a major impurity in minocycline, a tetracycline antibiotic. [] While not a product of minocycline metabolism, its presence is significant due to potential toxicity concerns associated with long-term minocycline use. [] This highlights the importance of monitoring 4-epiminocycline levels during minocycline production and quality control.
Q2: How is 4-epiminocycline formed in relation to minocycline?
A: 4-epiminocycline likely arises from the epimerization of minocycline rather than a direct biotransformation process. [] Epimerization is a chemical process where a molecule's spatial arrangement of atoms around a specific carbon atom (stereocenter) changes, resulting in a different stereoisomer.
Q3: Are there analytical methods available to detect and quantify 4-epiminocycline in minocycline samples?
A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the analysis of minocycline and its related substances, including 4-epiminocycline. [] These methods utilize a poly(styrene-divinylbenzene) (PSDVB) stationary phase and a mobile phase consisting of 2-methyl-2-propanol, potassium phosphate buffer, tetrabutylammonium sulphate, sodium edetate, and water. This approach enables the separation and quantification of 4-epiminocycline, alongside other impurities like 6-deoxy-6-demethyltetracycline and 7-monodemethyl-minocycline. []
Q4: What is the potential impact of 4-epiminocycline presence in minocycline formulations?
A: The presence of 4-epiminocycline as an impurity in minocycline is a concern due to its potential contribution to minocycline's hepatotoxicity, particularly after chronic use. [] This necessitates careful monitoring and control of 4-epiminocycline levels during manufacturing to ensure the safety and efficacy of minocycline products.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











